![molecular formula C8H4BrF3O2 B1278927 3-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 328-67-6](/img/structure/B1278927.png)
3-Bromo-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Bromo-5-(trifluoromethyl)benzoic acid (3-Br-5-TMB) is a trifluoromethyl-substituted benzoic acid, which is a type of carboxylic acid. It is a colorless solid that is used in a variety of applications, including synthesis, research, and lab experiments. 3-Br-5-TMB has a wide range of uses due to its unique properties, such as its solubility in organic solvents, its low melting point, and its ability to form complexes with metal ions.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 3-Bromo-5-(trifluoromethyl)benzoic acid is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for the study of halogen bonding interactions and the effects of electron-withdrawing groups on acid strength and reactivity .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. The trifluoromethyl group can increase the metabolic stability of pharmaceuticals, and the bromine atom is a versatile handle for cross-coupling reactions to create diverse organic frameworks .
Material Science
In material science, 3-Bromo-5-(trifluoromethyl)benzoic acid can be used to modify the surface properties of materials. It can introduce polar functional groups onto polymer surfaces, enhancing adhesion or altering wettability .
Molecular Biology & Functional Genomics
Researchers utilize this compound in molecular biology to study gene expression. The benzoic acid moiety can be incorporated into small molecule inhibitors that regulate transcription factors or other proteins involved in gene regulation .
Environmental Testing
Due to its halogenated nature, 3-Bromo-5-(trifluoromethyl)benzoic acid is a candidate for environmental fate studies. It helps in understanding the degradation pathways and persistence of halogenated organic compounds in the environment .
Development of Diagnostic Agents
The compound’s ability to accept and donate electrons makes it suitable for the development of diagnostic agents, particularly in designing contrast agents for imaging techniques like MRI .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzoic acid derivatives are often used as building blocks in the synthesis of more complex molecules, suggesting that they may interact with their targets through covalent bonding or intermolecular forces .
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it may have good bioavailability .
Result of Action
As a benzoic acid derivative, it may exert its effects through the modulation of target activity, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzoic acid . For instance, the compound should be handled in a well-ventilated area to avoid inhalation or skin contact . Additionally, fire and explosion precautions should be taken when using and storing the compound .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBKZQMAZWIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454763 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
328-67-6 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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